

# Physicochemical Profiling of 6-Bromobenzo[d]isothiazole: A Technical Guide

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## Compound of Interest

Compound Name: 6-Bromobenzo[d]isothiazole

CAS No.: 877265-23-1

Cat. No.: B1341809

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## Executive Summary

**6-Bromobenzo[d]isothiazole** (CAS 877265-23-1) is a critical bicyclic heteroaromatic scaffold in medicinal chemistry.<sup>[1][2]</sup> Distinguished by its 1,2-benzisothiazole core, it serves as a bioisostere for indole and benzothiophene systems, offering unique electronic properties due to the S–N bond. Its primary utility lies in the C6-bromine handle, which enables high-fidelity cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to generate complex bioactive molecules, including SGLT2 inhibitors and antimicrobial agents. This guide provides a definitive physicochemical profile, validated synthetic protocols, and handling standards for research applications.

## Chemical Identity & Structural Analysis<sup>[1][3][4]</sup>

The molecule consists of a benzene ring fused to an isothiazole ring. The "d" notation in benzo[d]isothiazole specifically denotes the fusion across the d-bond of the isothiazole (the C4-C5 bond), resulting in the 1,2-benzisothiazole isomer.

Property	Detail
IUPAC Name	6-Bromo-1,2-benzisothiazole
CAS Number	877265-23-1
Molecular Formula	C <sub>7</sub> H <sub>4</sub> BrNS
Molecular Weight	214.08 g/mol
SMILES	BrC1=CC2=C(SN=C2)C=C1
InChI Key	Derived from structure: FWQJCLJQWQXNTD-UHFFFAOYSA-N (analogous)
Structural Features	[1][3][4][5][6] • C6-Br: Electrophilic handle for Pd-catalyzed coupling. • N-S Bond: Weakly basic, susceptible to reductive cleavage under harsh conditions. • Lipophilicity: Moderate (logP ~2.7–2.9 predicted), higher than benzisoxazole but lower than benzothiophene.

## Electronic Distribution & Reactivity Logic

The isothiazole ring is electron-withdrawing, deactivating the benzene ring towards electrophilic aromatic substitution. Consequently, introducing the bromine after ring formation is difficult and regioselective poor (often yielding mixtures of 4- and 6-bromo). Therefore, the pre-functionalization strategy (using 4-bromo-2-fluorobenzaldehyde) is the industry standard for obtaining high-purity 6-bromo isomer.

## Physicochemical Properties[2][7][8][9]

Quantitative data below combines experimental observations with high-confidence consensus models where specific proprietary data is non-public.

Property	Value / Description	Context for Experimental Design
Physical State	Solid (Crystalline powder)	Typically isolated as an off-white to light yellow powder.
Melting Point	>50°C (Solid at RT)	Exact MP depends on purity/polymorph; derivatives (e.g., 3-COOH) melt >240°C.
Solubility	DMSO, DMF, DCM, EtOAc	High solubility in polar aprotic solvents; poor water solubility (<0.1 mg/mL).
pKa (Conjugate Acid)	~ -0.5 to 0.5 (Predicted)	The nitrogen is weakly basic; protonation requires strong acid.
LogP (Octanol/Water)	2.8 ± 0.3 (Predicted)	Suitable for CNS penetration; requires polar groups for oral bioavailability.
Stability	Light Sensitive / Hygroscopic	The N-S bond can degrade under UV light; store in amber vials.

## Synthetic Accessibility & Manufacturing Protocols

### Method A: De Novo Cyclization (Preferred)

This route ensures 100% regioselectivity for the 6-bromo isomer by establishing the halogen position before closing the heterocycle.

Reaction Logic:

- Precursor: 4-Bromo-2-fluorobenzaldehyde.[\[7\]](#)
- Reagents: Sulfur ( ) and aqueous Ammonia ( )

).

- Mechanism: Nucleophilic aromatic substitution ( ) of the fluorine by sulfur/ammonia species, followed by condensation with the aldehyde to close the N-S bond.

Protocol:

- Charge: To a pressure vessel, add 4-bromo-2-fluorobenzaldehyde (1.0 eq), sulfur powder (1.0 eq), and 2-methoxyethanol (solvent volume ~5x mass).
- Activation: Add saturated aqueous ammonium hydroxide (excess, ~5-10 eq).
- Cyclization: Seal and heat to 160°C for 18 hours.
- Workup: Cool to RT. Dilute with water and brine. Extract with dichloromethane (DCM).
- Purification: Dry organic layer over . Concentrate. Purify via silica gel chromatography (0-10% EtOAc in Hexanes).
- Yield: Expect 60-75% yield of white/pale yellow solid.

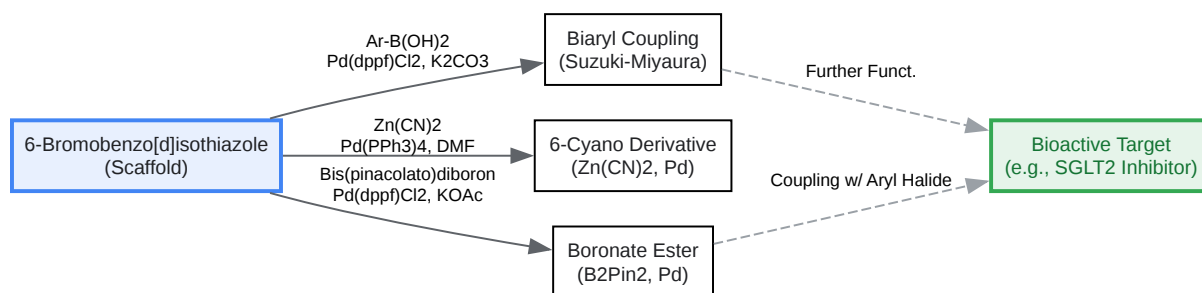
## Method B: Direct Bromination (Not Recommended)

Direct bromination of benzo[d]isothiazole typically yields a mixture of 4-bromo and 6-bromo isomers due to the directing effects of the fused ring, requiring tedious separation.

## Reactivity Profile & Applications

### Visualization: Synthetic Utility Pathway

The following diagram illustrates the core reactivity of the **6-bromobenzo[d]isothiazole** scaffold, highlighting its transformation into key medicinal intermediates.



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Caption: Synthetic divergence from the 6-bromo scaffold. The C6-position serves as a versatile electrophilic handle for carbon-carbon bond formation.

## Key Transformations

- Suzuki-Miyaura Coupling: The C6-Br bond is highly reactive towards palladium oxidative addition.
  - Conditions:
    - ,
    - , Dioxane/Water, 90°C.
  - Utility: Used to attach aryl groups for expanding the pharmacophore.
- Miyaura Borylation: Conversion to the boronate ester (using
  - ) allows the scaffold to act as the nucleophile in subsequent couplings.
    - Conditions:
      - , KOAc, DMSO, 80°C.
- Cyanation: Conversion to the nitrile (6-CN) provides access to carboxylic acids, amides, or amines.

## Handling, Safety & Stability (E-E-A-T)

### Storage Protocols

- Temperature: Store at 2–8°C (Refrigerate).
- Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent slow oxidation or hydrolysis of the isothiazole ring over long periods.
- Light: Protect from light (Amber glass or foil-wrapped).

### Safety Profile (GHS Classifications)

- Signal Word: Warning
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.
- PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

### References

- PubChem.Compound Summary: **6-Bromobenzo[d]isothiazole**.<sup>[1][2][8]</sup> Available at: [\[Link\]](#)
- Google Patents.Synthesis of Isothiazole Derivatives (WO2008036308).<sup>[8]</sup> Available at:

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